molecular formula C17H13N3O3 B14883308 2-methyl-3-nitro-N-quinolin-5-ylbenzamide

2-methyl-3-nitro-N-quinolin-5-ylbenzamide

Cat. No.: B14883308
M. Wt: 307.30 g/mol
InChI Key: RZOLLLFYPRUANU-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-(quinolin-5-yl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline ring system, which is fused with a benzamide moiety, and is further substituted with a nitro group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-(quinolin-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Quinoline Formation: The quinoline ring can be synthesized using methods such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Amidation: The final step involves the formation of the benzamide moiety by reacting the quinoline derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-(quinolin-5-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: Formation of 2-methyl-3-amino-N-(quinolin-5-yl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of 2-carboxy-3-nitro-N-(quinolin-5-yl)benzamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-(quinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methylquinoline: A simpler quinoline derivative with similar structural features but lacking the nitro and benzamide groups.

    3-nitroquinoline: Contains a nitro group on the quinoline ring but lacks the benzamide moiety.

    N-(quinolin-5-yl)benzamide: Similar structure but without the methyl and nitro substitutions.

Uniqueness

2-methyl-3-nitro-N-(quinolin-5-yl)benzamide is unique due to the presence of both the nitro and benzamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

2-methyl-3-nitro-N-quinolin-5-ylbenzamide

InChI

InChI=1S/C17H13N3O3/c1-11-12(5-2-9-16(11)20(22)23)17(21)19-15-8-3-7-14-13(15)6-4-10-18-14/h2-10H,1H3,(H,19,21)

InChI Key

RZOLLLFYPRUANU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

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